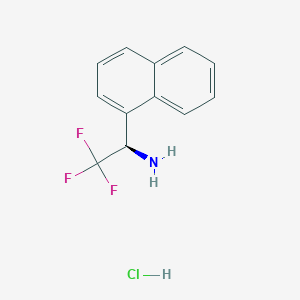

(R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

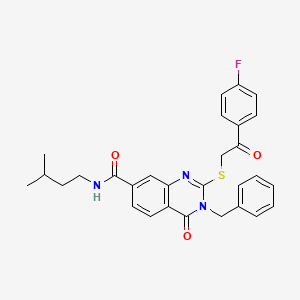

“®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl” is a chemical compound. It is a derivative of ®-(+)-1-(1-Naphthyl)ethylamine . This compound is used as a reagent in the formation of isolated acids via salt formation . It is also a raw material for the synthesis of ®-1-(1-Naphthyl)ethyl isocyanate .

Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters has been realized with aryl imidates and oxa bicyclic alkenes via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation .Molecular Structure Analysis

The molecular formula of ®-(+)-1-(1-Naphthyl)ethylamine, a derivative of the compound , is C12H13N . The structure of this compound can be represented by the SMILES stringCC@@Hc1cccc2ccccc12 . Chemical Reactions Analysis

A regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation has been realized with aryl imidates and oxa bicyclic alkenes . Diverse naphthalene-substituted aromatic esters were synthesized fruitfully .Physical And Chemical Properties Analysis

®-(+)-1-(1-Naphthyl)ethylamine has a boiling point of 153 °C/11 mmHg, a density of 1.067 g/mL at 20 °C, and a refractive index of n20/D 1.623 . It is a liquid at room temperature .Scientific Research Applications

- ®-(+)-1-(1-Naphthyl)ethylamine serves as a chiral derivatization reagent in GC applications. It is specifically chosen for enantiomeric excess determinations. Its solubility in chloroform makes it suitable for this purpose .

- Scientists employ ®-(+)-1-(1-Naphthyl)ethylamine to determine the absolute configuration of primary amines. This determination is achieved using chiral (2-nitrophenyl)proline amides and proton nuclear magnetic resonance (1H NMR) spectroscopy .

Chiral Derivatization Reagent in Gas Chromatography (GC)

Absolute Configuration Determination

Safety and Hazards

properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTCIXNNERQAAI-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)